![molecular formula C6H6N4 B1640618 1H-吡唑并[3,4-c]吡啶-7-胺 CAS No. 518038-78-3](/img/structure/B1640618.png)

1H-吡唑并[3,4-c]吡啶-7-胺

描述

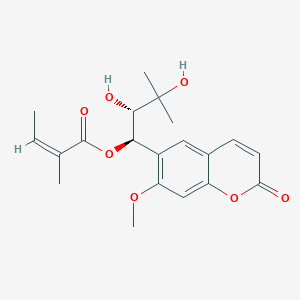

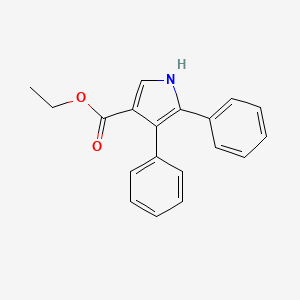

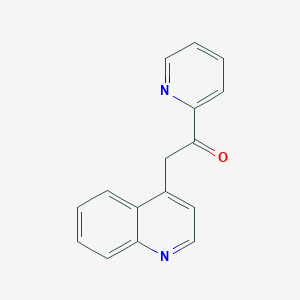

1H-Pyrazolo[3,4-C]pyridin-7-amine is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular weight of 135.1267 .

Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-C]pyridin-7-amine involves rational design and in vitro functional characterization . The synthetic strategies and approaches to 1H-Pyrazolo[3,4-C]pyridin-7-amine derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-C]pyridin-7-amine is available as a 2D Mol file or as a computed 3D SD file . The compound bears a 1H-pyrazolo[3,4-C]pyridin-7(6H)-one skeleton, modified to enable efficient binding and stimulation .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[3,4-C]pyridin-7-amine are associated with its synthesis. The methods for its synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-C]pyridin-7-amine include its molecular weight of 135.1267 .科学研究应用

- Application: These compounds have been used in various biomedical applications due to their structural similarity with the purine bases adenine and guanine .

- Method: The synthesis of these compounds often starts from a preformed pyrazole or pyridine .

- Results: More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

- Application: This research focuses on the synthetic strategies and approaches to 1H-Pyrazolo[3,4-b]pyridine derivatives .

- Method: The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .

- Results: The advantages and drawbacks of each method are considered .

- Application: The synthesis of energetic ionic compounds .

- Method: A practical synthesis method is reported for these compounds, which show good detonation performances and low sensitivities .

- Results: This synthetic strategy could be employed for the synthesis of fused pyridinyl azides .

- Application: Studying the fluorescence properties of the synthesized compounds .

- Method: The compounds were synthesized and their fluorescence properties were evaluated .

- Results: All of the products exhibit strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) .

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Synthesis of 3,4-Diamino-6-Azido-1H-Pyrazolo[4,3-c]pyridin-5-ium

Photophysical Properties of 1H-Pyrazolo-[3,4-b]pyridines

- Application: 3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones represent a potentially attractive heteroaromatic scaffold for drug-discovery chemistry .

- Method: The arrangement of hydrogen bond donor and acceptor groups in the bicyclic core can fulfill the requirements for ATP competitive binding to kinase enzymes .

- Results: This compound has been evaluated for its potential in drug discovery chemistry .

- Application: The synthesis and in vitro functional characterization of new heme-dependent, direct soluble guanylyl cyclase (sGC) agonists .

- Method: These new compounds bear a 1H-pyrazolo[3,4-c]pyridin-7(6H)-one skeleton, modified to enable efficient sGC binding and stimulation .

- Results: The synthesized compounds have been evaluated for their potential as sGC agonists .

Drug Discovery Chemistry of 3-Amino-1H-Pyrazolo[4,3-c]pyridin-4(5H)

Synthesis of New Soluble Guanylyl Cyclase (sGC) Agonists

- Application: This research introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .

- Method: The synthesis is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .

- Results: This method provided the desired products with moderate to good yields .

- Application: This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-Pyrazolo[3,4-b]pyridine derivatives .

- Method: Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results: Their advantages and drawbacks are considered .

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

安全和危害

未来方向

属性

IUPAC Name |

1H-pyrazolo[3,4-c]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFRUQZYZBPQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-C]pyridin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

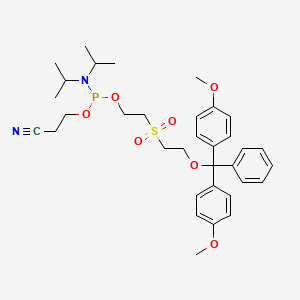

![[(2S)-4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]methanamine](/img/structure/B1640536.png)

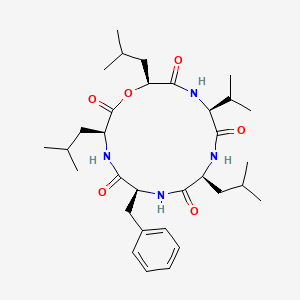

![(4S)-4-Amino-5-[[(2S)-1-[[(2S,3R)-1-[(2S,4R)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S,4R)-2-(carboxymethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1640540.png)

![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexylurea](/img/structure/B1640544.png)

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B1640588.png)

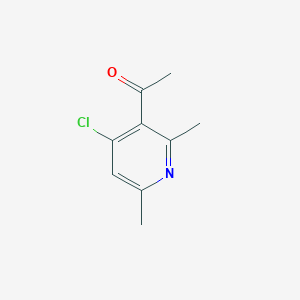

![4-[5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]-2-pyridinamine](/img/structure/B1640592.png)